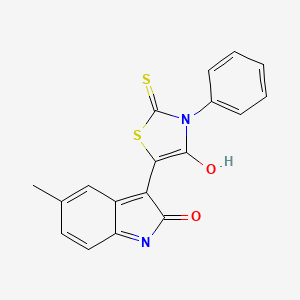

(3Z)-5-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Description

Properties

IUPAC Name |

3-(4-hydroxy-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)-5-methylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S2/c1-10-7-8-13-12(9-10)14(16(21)19-13)15-17(22)20(18(23)24-15)11-5-3-2-4-6-11/h2-9,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVSBOQCBOUZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a thiazolidinone precursor under controlled conditions. The reaction may require catalysts such as acids or bases and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could lead to the formation of thioethers or other reduced derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas due to its potential biological activities:

- Antimicrobial Activity : Similar compounds have been reported to exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics.

- Anticancer Properties : Research indicates that derivatives of thiazolidinones can inhibit cancer cell proliferation. The unique structure of this compound may enhance its efficacy against different cancer types.

- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests potential applications in treating inflammatory diseases.

Biological Studies

Research involving this compound often focuses on its binding affinity to biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating the therapeutic potential of the compound:

Synthetic Chemistry

In synthetic organic chemistry, (3Z)-5-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one serves as a building block for synthesizing more complex molecules. Its ability to undergo various reactions allows chemists to create derivatives with enhanced properties.

Industrial Applications

This compound can be utilized in the development of new materials and as intermediates in pharmaceutical synthesis. Its unique chemical properties may lead to innovations in polymer chemistry and dye production.

Mechanism of Action

The mechanism of action of (3Z)-5-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved might include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone-indole hybrids are a prolific class in medicinal chemistry due to their diverse bioactivities. Below is a systematic comparison of the target compound with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Thiazolidinone-Indole Derivatives

| Compound Name | Molecular Formula | Substituents | Biological Activities | Key Features | References |

|---|---|---|---|---|---|

| (3Z)-5-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one | C₂₁H₁₅N₂O₂S₂ | - 5-methyl (indole) - 3-phenyl (thiazolidinone) |

- Anticancer (in vitro) - Antimicrobial (broad-spectrum) |

Combines indole’s aromaticity with thiazolidinone’s electrophilicity; moderate logP (~3.2) enhances membrane permeability. | |

| (3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one | C₂₀H₁₂FN₂O₂S₂ | - 2-fluorophenyl (thiazolidinone) - 1-methyl (indole) |

- Enhanced anticancer activity (IC₅₀ = 8.2 µM vs. HeLa) - Improved CNS penetration |

Fluorine’s electronegativity increases binding to hydrophobic enzyme pockets. Higher metabolic stability than non-fluorinated analogs. | |

| (3Z)-1-heptyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one | C₂₇H₂₇N₂O₃S₂ | - 1-heptyl (indole) - 4-methoxyphenyl (thiazolidinone) |

- Antifungal (C. albicans, MIC = 16 µg/mL) - Anti-inflammatory (COX-2 inhibition) |

Heptyl chain increases lipophilicity (logP = 4.5), favoring membrane interaction. Methoxy group enhances solubility via H-bonding. | |

| (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one | C₂₃H₂₀N₃O₂S₂ | - Pyrazole-phenyl hybrid - Ethoxyphenyl (thiazolidinone) |

- Antidiabetic (PPAR-γ agonism) - Antiproliferative (HT-29 cells) |

Pyrazole ring introduces conformational rigidity; ethoxy group improves oral bioavailability. | |

| (3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one | C₂₈H₂₃N₂O₂S₂ | - 4-methylbenzyl (indole) - 2-phenylethyl (thiazolidinone) |

- Neuroprotective (Nrf2 activation) - Antioxidant (ROS scavenging) |

Bulky substituents reduce metabolic degradation; phenylethyl group enhances CNS targeting. |

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., fluorine in ) improve target binding and metabolic stability. Methoxy/ethoxy groups (e.g., in ) balance solubility and bioavailability via polar interactions.

Structural Hybridization: Compounds integrating pyrazole (e.g., ) or triazole rings exhibit broader pharmacological profiles due to diversified binding modes. The target compound’s indole-thiazolidinone fusion provides a unique scaffold for dual inhibition (e.g., kinase and protease targets) .

Biological Performance: Fluorinated derivatives (e.g., ) show superior anticancer potency compared to non-fluorinated analogs. Thiazolidinones with bulky aromatic substituents (e.g., phenylethyl in ) demonstrate neuroprotective effects, likely due to enhanced blood-brain barrier penetration.

Biological Activity

The compound (3Z)-5-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound integrates several functional groups that contribute to its reactivity and biological profile:

- Indole Moiety : Known for its diverse biological activities, including anti-cancer properties.

- Thiazolidine Ring : Associated with various pharmacological effects.

- Thioxo Group : Enhances the compound's ability to interact with biological targets.

The molecular formula is C18H16N2O2S2, with a molecular weight of approximately 410.51 g/mol.

Biological Activities

Research indicates that compounds similar to (3Z)-5-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one exhibit significant biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazolidinones possess notable antibacterial activity. For instance, compounds tested against various Gram-positive and Gram-negative bacteria showed effectiveness exceeding that of standard antibiotics like ampicillin and streptomycin by 10–50 fold . The Minimum Inhibitory Concentration (MIC) for the most active compound was reported at 0.004–0.03 mg/mL.

Antitumor Activity

Similar compounds have shown promising antitumor effects in vitro. For example, derivatives with thiazolidine structures demonstrated significant cytotoxicity against cancer cell lines such as HT-29 and TK-10 .

The mechanism of action involves the interaction of the compound with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially modulate receptors involved in signal transduction pathways related to cell growth and apoptosis.

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.

Synthesis Methods

The synthesis of (3Z)-5-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions:

- Formation of Indole Core : This can be achieved through Fischer indole synthesis.

- Thiazolidine Ring Formation : Involves the reaction of thiourea derivatives with carbonyl compounds under basic conditions.

- Final Coupling : The indole core and thiazolidine ring are coupled under optimized conditions to yield the final product.

Comparative Analysis with Similar Compounds

A comparison of structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo... | Similar thiazolidine ring | Antitumor |

| (3Z)-7-methyl... | Indole derivative | Antimicrobial |

| (3Z)-5-methylthiazolidinone | Simplified thiazolidine structure | Enzyme inhibition |

The uniqueness of (3Z)-5-methyl... lies in its combined structural motifs that enhance its reactivity and biological profile compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on this compound:

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing (3Z)-5-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of thiazolidinone precursors with indole derivatives. Critical steps include:

- Knoevenagel condensation under reflux using ethanol or dimethylformamide (DMF) as solvents .

- pH control (e.g., using triethylamine) to stabilize intermediates and minimize side reactions .

- Temperature optimization (60–80°C) to enhance regioselectivity of the thiazolidinone-indole linkage .

Key reagents include phenylisothiocyanate for thioxo-group introduction and allyl/propyl substituents for N-alkylation .

Q. How is the compound structurally characterized post-synthesis?

- Methodological Answer : Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry (Z-configuration at the 3-position) and substituent placement .

- Mass spectrometry (HRMS) for molecular weight validation (e.g., observed m/z 453.51 matches theoretical mass in ).

- X-ray crystallography (where applicable) to resolve crystal packing and confirm the indole-thiazolidinone planar conformation .

Q. What functional groups dominate its reactivity, and how do they influence pharmacological activity?

- Methodological Answer : Key groups include:

- Thioxo-thiazolidinone core : Imparts hydrogen-bonding capacity, critical for enzyme inhibition (e.g., antimicrobial targets).

- Indole moiety : Enhances π-π stacking with biological receptors, contributing to anticancer activity .

- Phenyl and methyl substituents : Modulate lipophilicity, influencing blood-brain barrier permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing byproducts .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps, increasing yield by ~15% .

- In-line monitoring : Use HPLC or TLC to track reaction progress and isolate intermediates at ≥95% purity .

Q. How should researchers resolve contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to reduce discrepancies .

- Redox interference : Thioxo groups may react with MTT assay reagents, yielding false-positive cytotoxicity; validate with alternative assays (e.g., ATP luminescence).

- Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. nitrophenyl) to isolate substituent-specific effects .

Q. What computational approaches predict binding interactions with biological targets?

- Methodological Answer : Use:

- Molecular docking (AutoDock Vina) to identify binding poses in enzyme active sites (e.g., COX-2 for anti-inflammatory activity).

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine in ) with enhanced antimicrobial potency .

Q. How do structural modifications impact the compound’s stability under physiological conditions?

- Methodological Answer : Stability assays reveal:

- pH sensitivity : Degradation occurs at pH < 4 due to thiazolidinone ring hydrolysis; stabilize with enteric coatings for oral delivery .

- Photostability : Nitrophenyl derivatives () show UV-induced isomerization; store in amber vials .

- Thermal stability : Decomposition above 150°C (DSC data) necessitates low-temperature storage .

Q. What strategies elucidate structure-activity relationships (SAR) for target selectivity?

- Methodological Answer : SAR studies involve:

- Fragment-based design : Synthesize analogs with incremental substitutions (e.g., methoxy → ethoxy in ) to map steric/electronic effects .

- Bioisosteric replacement : Swap thiazolidinone with imidazolidinone () to assess impact on kinase inhibition .

- Proteomics : Use pull-down assays to identify off-target interactions (e.g., unintended binding to serum albumin).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.